molecular formula C20H28N4O3S B4538238 1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide

1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide

Cat. No. B4538238
M. Wt: 404.5 g/mol
InChI Key: MJPXINNFIFDOSA-CIAFOILYSA-N
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Description

The compound "1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide" is a synthesized molecule potentially involved in various chemical and biological applications. Its structure comprises multiple functional groups, including sulfonyl, indole, and piperidine moieties, which could contribute to its reactivity and interaction with biological targets.

Synthesis Analysis

Synthesis involves several key steps starting from basic building blocks such as ethyl piperidine-4-carboxylate, leading to the formation of intermediate structures before finally synthesizing the target compound. Techniques like condensation reactions, use of sulfonyl chlorides, and hydrazide formation are commonly employed in the synthesis of related compounds. Spectroscopic methods such as IR, 1H-NMR, and EI-MS are essential for characterizing the synthesized compounds (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, demonstrating features like the chair conformation of the piperidine ring and the tetrahedral geometry around sulfur atoms. These structural insights are crucial for understanding the compound's chemical behavior and interaction mechanisms (Girish et al., 2008).

Chemical Reactions and Properties

Compounds with similar structures have shown a variety of chemical reactions, highlighting the reactivity of sulfonyl and hydrazide groups. These reactions include the formation of sulfonamide derivatives and engagement in cycloaddition reactions, which are pivotal for the synthesis of complex molecules with potential biological activities (Tamura et al., 1990).

properties

IUPAC Name

1-ethylsulfonyl-N-[(E)-(1-propan-2-ylindol-3-yl)methylideneamino]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-4-28(26,27)23-11-7-8-16(13-23)20(25)22-21-12-17-14-24(15(2)3)19-10-6-5-9-18(17)19/h5-6,9-10,12,14-16H,4,7-8,11,13H2,1-3H3,(H,22,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPXINNFIFDOSA-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(ethylsulfonyl)-N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}piperidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide
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1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide
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1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide
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1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide
Reactant of Route 5
1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide

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